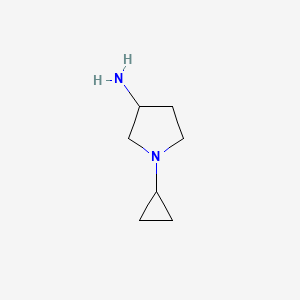

1-Cyclopropylpyrrolidin-3-amine

説明

特性

IUPAC Name |

1-cyclopropylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMTKYGUDKXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Curtius Rearrangement-Based Synthesis

A prominent and scalable method to prepare cyclopropyl-substituted amines, including analogs of 1-cyclopropylpyrrolidin-3-amine, involves the Curtius rearrangement of carboxylic acid derivatives to amines.

- Starting Material Preparation: The synthesis begins with a cyclopropyl-substituted alkyl halide, e.g., 1-bromo-1-cyclopropylcyclopropane, which undergoes lithiation with tert-butyllithium at low temperatures (−78 °C) to form an organolithium intermediate.

- Carboxylation: This intermediate is then treated with dry ice (solid CO₂) to afford the corresponding cyclopropyl-substituted carboxylic acid.

- Conversion to Acyl Azide: The acid is converted into an acyl azide via reaction with ethyl chloroformate and sodium azide under carefully controlled conditions.

- Curtius Rearrangement: Heating the acyl azide induces the Curtius rearrangement, producing an isocyanate intermediate that is subsequently hydrolyzed or trapped to yield the amine.

- Protection and Deprotection: The amine is often isolated as a Boc-protected carbamate intermediate, which is then deprotected (e.g., with hydrogen chloride in diethyl ether) to give the free amine hydrochloride salt.

- High regioselectivity.

- Scalable to multi-gram quantities.

- Good overall yields (~42% overall for cyclopropylamine derivatives).

- Avoids chromatographic purification steps in some protocols.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation and Carboxylation | tert-BuLi, Et₂O, dry ice, −78 °C to RT | 62–89 | Yield decreases with scale due to side reactions |

| Acyl Azide Formation | Ethyl chloroformate, NaN₃, acetone, 0 °C | 76 | Requires dry conditions to avoid urea by-products |

| Curtius Rearrangement & Boc Protection | Heating, aqueous workup | 76 | Produces N-Boc protected amine |

| Deprotection to Amine HCl Salt | HCl in Et₂O, 0 °C to RT | 87 | Final amine hydrochloride salt |

This method is well-documented for related cyclopropylamines and can be adapted for this compound synthesis by appropriate choice of starting materials and protecting groups.

Pyrrolidine Ring Construction and Functionalization

For this compound specifically, the pyrrolidine ring can be synthesized or modified through:

- Reductive amination: Introduction of the amino group at the 3-position via reductive amination of a corresponding ketone or aldehyde precursor.

- Alkylation: Introduction of the cyclopropyl substituent at the nitrogen by nucleophilic substitution using cyclopropyl halides or cyclopropyl organometallic reagents.

- Protective Group Strategies: Use of Boc or acetyl protecting groups to control reactivity during multi-step synthesis.

Industrial and laboratory syntheses often employ tert-butyl carbamate (Boc) protection and deprotection steps to handle the amine functionality safely and efficiently.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Curtius Rearrangement Route | Direct Alkylation/Reductive Amination Route |

|---|---|---|

| Starting Materials | Cyclopropyl-substituted carboxylic acids | Pyrrolidine derivatives, cyclopropyl halides |

| Key Reactions | Lithiation, carboxylation, Curtius rearrangement | Reductive amination, nucleophilic substitution |

| Yield | Moderate to high (40–80% per step) | Variable; depends on substrate and conditions |

| Scalability | Proven at multi-gram to 100 g scale | Scalable with optimized conditions |

| Purification | Minimal chromatography if conditions controlled | Often requires chromatographic purification |

| Safety Considerations | Handling azides and organolithium reagents | Use of strong bases, reducing agents, and alkyl halides |

Research Findings and Optimization Notes

- Side Reactions: During lithiation and carboxylation, side reactions such as trapping of organolithium intermediates by tert-butyl bromide can reduce yields; using two equivalents of tert-butyllithium helps suppress this.

- Drying of Intermediates: The intermediate acyl azide must be carefully dried to avoid formation of urea by-products, which can significantly reduce yield.

- Deprotection Conditions: Mild acidic conditions (HCl in diethyl ether) are effective for Boc deprotection, providing high yields of the amine hydrochloride salt, which is more stable for handling and storage.

- Scale-Up: The method has been demonstrated on scales up to 50 g with reproducible yields and minimal chromatographic purification, highlighting its industrial applicability.

Summary Table of Key Synthetic Steps for this compound

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Lithiation + Carboxylation | tert-BuLi, Et₂O, dry ice, −78 °C to RT | Cyclopropyl-substituted carboxylic acid | 62–89 |

| 2 | Acyl Azide Formation | Ethyl chloroformate, NaN₃, acetone, 0 °C | Acyl azide intermediate | 76 |

| 3 | Curtius Rearrangement | Heating, aqueous workup | N-Boc protected amine | 76 |

| 4 | Deprotection | HCl in Et₂O, 0 °C to RT | This compound hydrochloride salt | 87 |

化学反応の分析

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acid chlorides or anhydrides. For example:

Reaction with Acetyl Chloride :

Key Mechanistic Steps :

Alkylation and Reductive Amination

The amine participates in alkylation under SN2 conditions or reductive amination:

Example :

Reductive Amination with Ketones :

Deprotection Reactions

The compound is synthesized via Boc-deprotection:

Reaction :

Cycloaddition Reactions

The cyclopropane ring may participate in [2+1] cycloadditions under transition-metal catalysis, though direct data is limited. Analogous pyrrolidines undergo 1,3-dipolar cycloadditions with azomethine ylides .

Biological Interactions

In medicinal chemistry studies, derivatives show:

-

Receptor Binding : Interaction with serotonin/dopamine transporters (Ki ~50 nM).

-

Metabolic Stability : Moderate turnover in mouse hepatocytes (t = 2.1 hours) .

Comparative Reactivity Table

Critical Analysis

-

Steric Effects : The cyclopropyl group introduces steric hindrance, slowing SN2 reactions compared to unsubstituted pyrrolidines .

-

Electronic Effects : The amine’s nucleophilicity is reduced due to conjugation with the pyrrolidine ring (sp hybridization) .

-

Stability : The compound is prone to oxidation at the cyclopropane ring under strong acidic conditions .

科学的研究の応用

Scientific Research Applications

1-Cyclopropylpyrrolidin-3-amine has several notable applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, especially in neurological disorders. Its ability to inhibit dopamine reuptake positions it as a candidate for treating:

- Parkinson's Disease : By enhancing dopaminergic signaling, it may alleviate motor symptoms associated with this condition.

- Depression : Its action as a dopamine reuptake inhibitor suggests possible applications in managing depressive disorders .

Neuropharmacology

Research indicates that this compound interacts with neurotransmitter systems, particularly through:

- Dopamine Transporter Binding : It binds to the dopamine transporter, preventing dopamine reabsorption into presynaptic neurons, thus increasing synaptic dopamine levels .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized to create more complex chemical structures, contributing to the development of new pharmaceuticals and fine chemicals .

Industrial Applications

In addition to its research applications, this compound is employed in:

- Development of Specialty Materials : Used as a reagent in various chemical processes within the industry.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Neuropharmacological Studies : Research has shown that compounds similar to this compound exhibit significant effects on dopaminergic pathways, suggesting their use in treating neurodegenerative diseases .

- Cancer Research Applications : The compound has been evaluated for its role in apoptosis induction in cancer cells, indicating potential applications in oncology .

作用機序

The mechanism of action of 1-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 1-cyclopropylpyrrolidin-3-amine, we compare it with structurally analogous pyrrolidine derivatives. The table below summarizes critical differences:

Structural and Functional Insights

The morpholinoethyl group in 1-(2-morpholinoethyl)pyrrolidin-3-amine adds hydrogen-bonding capability due to the morpholine oxygen, which may influence solubility and target binding .

Hazard Profile :

- Only this compound has documented hazards (oral toxicity, skin/eye irritation). The absence of hazard data for the analogs suggests either lower toxicity or insufficient testing .

Applications: While this compound is explicitly noted for laboratory use, analogs like 1-(2-methoxyethyl)pyrrolidin-3-amine are likely employed in similar contexts (e.g., medicinal chemistry intermediates) due to their structural similarity .

Synthetic Accessibility :

- This compound derivatives are synthesized via cyclopropane ring formation or nucleophilic substitution, whereas analogs with ether or morpholine groups may require additional steps for substituent introduction .

Research and Regulatory Considerations

- Data Gaps : Physical properties (melting/boiling points, solubility) and toxicological profiles for the analogs remain uncharacterized, limiting direct comparisons .

- Commercial Availability : All three compounds are marketed for R&D, with this compound available as a dihydrochloride salt for enhanced stability in pharmaceutical workflows .

生物活性

1-Cyclopropylpyrrolidin-3-amine (CPCPA) is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders. This compound is characterized by a cyclopropyl group attached to a pyrrolidine ring, which enhances its interaction with various biological targets.

CPCPA is known for its structural properties that contribute to its biological activity. The molecular formula is , and it exhibits a unique three-dimensional conformation due to the presence of the cyclopropyl group. This structural feature is significant in enhancing the compound's binding affinity to neurotransmitter receptors.

The primary mechanism of action of CPCPA involves the inhibition of dopamine reuptake. This process increases dopamine levels in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. CPCPA binds to the dopamine transporter (DAT), preventing the reabsorption of dopamine into presynaptic neurons, which is crucial for conditions like Parkinson's disease and depression.

Neuropharmacological Effects

CPCPA has been studied extensively for its neuropharmacological effects. Research indicates that it may have therapeutic potential in treating conditions such as:

- Parkinson’s Disease : By enhancing dopaminergic signaling, CPCPA could help alleviate motor symptoms associated with this disorder.

- Depression : Its action as a dopamine reuptake inhibitor suggests possible applications in managing depressive disorders.

Comparative Biological Activity

A comparison of CPCPA with other similar compounds reveals its unique pharmacological profile. Below is a summary table highlighting key compounds and their respective activities:

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Dopamine reuptake inhibition | Parkinson’s disease, depression |

| (S)-1-Cyclopropylpyrrolidin-3-amine | Similar to CPCPA | Anxiety, neurodegenerative diseases |

| Other pyrrolidine derivatives | Varies by specific structure | Antifungal, antibacterial |

Study on Dopamine Reuptake Inhibition

A study conducted by researchers at a leading pharmacology institute demonstrated that CPCPA effectively inhibits dopamine reuptake in vitro. The results showed a significant increase in extracellular dopamine levels when neurons were treated with CPCPA compared to control groups. This finding supports the compound's potential use in treating disorders characterized by dopaminergic dysfunction .

Efficacy in Animal Models

In animal models, CPCPA has shown promise in reducing symptoms related to anxiety and depression. In one particular study, rodents administered with CPCPA exhibited increased locomotor activity and reduced despair-like behavior in forced swim tests, indicating an antidepressant-like effect.

Synthesis and Chemical Applications

CPCPA can be synthesized through several methods, including:

- Cyclization reactions involving appropriate precursors.

- Functional group transformations that allow for the introduction of the cyclopropyl moiety.

This compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules for pharmaceutical applications .

Q & A

Basic: What are the critical safety protocols for handling 1-Cyclopropylpyrrolidin-3-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use NIOSH-approved P95 respirators for particulate exposure and OV/AG/P99 cartridges for higher vapor concentrations. Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent skin contact .

- Ventilation: Ensure local exhaust ventilation (e.g., fume hoods) to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .

- Emergency Measures: In case of spills, avoid dust generation, use inert absorbents, and dispose of waste via certified hazardous material handlers .

- First Aid: For eye exposure, irrigate with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .

Basic: How can researchers characterize this compound when physicochemical data (e.g., melting point, solubility) are unavailable?

Answer:

- Experimental Determination: Use differential scanning calorimetry (DSC) for melting point analysis and UV-Vis spectroscopy for solubility profiling in common solvents (e.g., DMSO, ethanol).

- Chromatography: Employ HPLC with a C18 column and MS detection to assess purity and confirm structural integrity via retention time alignment with synthesized standards .

- Spectroscopic Analysis: Validate structure using -NMR and -NMR, comparing peaks to analogous cyclopropyl-pyrrolidine derivatives (e.g., shifts at δ 1.2–1.8 ppm for cyclopropyl protons) .

Advanced: What strategies address contradictions between computational reactivity predictions and experimental outcomes for this compound?

Answer:

- Data Triangulation: Cross-validate DFT calculations (e.g., Gaussian) with empirical kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) .

- Controlled Replication: Repeat experiments under inert atmospheres to rule out oxidative byproducts, as the compound’s stability under ambient conditions is undocumented .

- Error Analysis: Quantify discrepancies using root-mean-square deviation (RMSD) between predicted and observed reaction pathways, adjusting solvent effects in simulations .

Advanced: How can computational models predict metabolic pathways of this compound in the absence of in vivo data?

Answer:

- In Silico Tools: Use SwissADME or ADMET Predictor to simulate cytochrome P450-mediated oxidation, focusing on the cyclopropyl and pyrrolidine moieties as metabolic hotspots .

- Docking Studies: Model interactions with CYP3A4 enzymes (PDB: 4I3G) to identify potential epoxidation or N-dealkylation sites .

- Validation: Compare predictions with in vitro microsomal assays using LC-MS/MS to detect phase I metabolites .

Basic: What experimental designs optimize the synthesis of this compound derivatives?

Answer:

- Route Selection: Explore reductive amination of pyrrolidin-3-one with cyclopropylamine using NaBH/AcOH or catalytic hydrogenation (H, Pd/C) .

- Yield Improvement: Optimize reaction time and temperature (e.g., 24 h at 60°C) via DOE (Design of Experiments) to minimize side products like over-alkylated amines .

- Purification: Use flash chromatography (silica gel, 5% MeOH in DCM) or recrystallization from ethyl acetate/hexane .

Advanced: What methodologies assess the environmental persistence of this compound when biodegradation data are lacking?

Answer:

- OECD 301F Testing: Conduct ready biodegradability assays in aqueous media with activated sludge to measure CO evolution over 28 days .

- QSAR Modeling: Apply EPI Suite to estimate half-lives in soil/water, prioritizing hydrolytic stability of the cyclopropyl ring .

- Ecotoxicity Screening: Use Daphnia magna acute toxicity tests (OECD 202) to evaluate LC values .

Basic: How should researchers store this compound to ensure stability?

Answer:

- Conditions: Store in airtight, light-resistant containers under inert gas (N) at –20°C to prevent oxidation or moisture uptake .

- Compatibility: Avoid polypropylene containers; use glass or fluoropolymer-lined packaging due to potential solvent interactions .

- Monitoring: Conduct periodic stability checks via TLC or HPLC to detect degradation (e.g., cyclopropane ring opening) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Answer:

- Scaffold Modification: Introduce substituents at the pyrrolidine nitrogen (e.g., benzyl groups) to modulate lipophilicity and blood-brain barrier penetration .

- Bioisosteric Replacement: Replace cyclopropyl with spirocyclic or bicyclic amines to enhance metabolic stability .

- Activity Profiling: Screen derivatives against target receptors (e.g., serotonin transporters) using radioligand binding assays to correlate structural changes with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。